1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O3 and its molecular weight is 286.21. The purity is usually 95%.
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Scientific Research Applications
Environmental Monitoring and Health Impacts
Compounds with organophosphorus and pyrethroid structures, which share some chemical resemblance to the given compound, have been widely studied for their environmental presence and impact on human health. For instance, the study on the environmental exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides underscores the importance of understanding the extent of exposure to these compounds among the general population, particularly young children, for developing public health policies (Babina, Dollard, Pilotto, & Edwards, 2012). Such research highlights the significance of monitoring environmental exposure to synthetic compounds and assessing their potential neurotoxic effects.
Analytical Chemistry and Toxicology
In analytical chemistry, studies focus on identifying and quantifying metabolites of synthetic compounds in biological samples, such as urine, to assess exposure levels and potential toxicological impacts. For example, research on the simultaneous quantification of pyrethroid metabolites in urine of non-toilet-trained children in Japan reflects the ongoing efforts to understand exposure to chemicals in small children and its seasonal variations, demonstrating the use of sophisticated analytical techniques to monitor exposure to synthetic chemicals (Ueyama et al., 2022).
Psychiatric and Neurological Research
The study of monoamine metabolites in conditions such as schizophrenia provides insights into the biochemical processes underlying psychiatric disorders, indicating potential areas of application for compounds affecting neurotransmitter systems (Gattaz, Waldmeier, & Beckmann, 1982). Research in this area can help identify novel therapeutic targets and develop new drugs with specific biochemical properties, such as those that might be found in pyrazole derivatives.
Mechanism of Action
Target of Action
Compounds containing a pyrazole ring are often associated with various biological activities, including anti-inflammatory, analgesic, and antibacterial effects .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with various biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group can often enhance the metabolic stability of a compound .
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological effects .
Action Environment
The trifluoromethyl group is known to enhance the stability of a compound .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)6-7(16-17)11(18)19/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWIAZOLDSJYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.